molecular formula C15H22N2O B1666684 Benzonitrile, 5-amino-2-(octyloxy)- CAS No. 13724-18-0

Benzonitrile, 5-amino-2-(octyloxy)-

Cat. No.: B1666684
CAS No.: 13724-18-0
M. Wt: 246.35 g/mol
InChI Key: ICDHMUOKNPVOIS-UHFFFAOYSA-N
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Description

Benzonitrile, 5-amino-2-(octyloxy)- is a substituted aromatic compound featuring a benzonitrile core with an amino (-NH₂) group at the 5-position and a long-chain octyloxy (-O-C₈H₁₇) substituent at the 2-position.

Properties

CAS No.

13724-18-0

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

5-amino-2-octoxybenzonitrile

InChI

InChI=1S/C15H22N2O/c1-2-3-4-5-6-7-10-18-15-9-8-14(17)11-13(15)12-16/h8-9,11H,2-7,10,17H2,1H3

InChI Key

ICDHMUOKNPVOIS-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C#N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C#N

Appearance

Solid powder

Other CAS No.

13724-18-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzonitrile, 5-amino-2-(octyloxy)-

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Benzonitrile derivatives are known for their biological activity, making them promising candidates in drug discovery. The unique structure of benzonitrile, 5-amino-2-(octyloxy)- allows it to interact with various biological targets, including enzymes and receptors.

Case Study: Pharmacological Potential

Research on similar compounds has indicated that benzonitrile derivatives can exhibit anti-inflammatory and analgesic properties. For instance, a study on related compounds demonstrated their effectiveness in inhibiting specific enzyme activities linked to pain pathways. This suggests that benzonitrile, 5-amino-2-(octyloxy)- could be explored further for its potential therapeutic effects.

CompoundActivityReference
Compound AAnti-inflammatory
Compound BAnalgesic
Benzonitrile, 5-amino-2-(octyloxy)-Potential lead compound

Materials Science Applications

The presence of both hydrophilic (amino and octyloxy) and hydrophobic (aromatic ring) components makes benzonitrile, 5-amino-2-(octyloxy)- versatile for applications in materials science. Its unique properties can be utilized in:

  • Polymer Chemistry : As a building block for synthesizing advanced polymers.
  • Coatings : Due to its chemical stability and interaction with various substrates.

Case Study: Polymer Development

In a recent study, researchers incorporated benzonitrile derivatives into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance in high-temperature applications.

PropertyBefore AdditionAfter Addition
Thermal Stability (°C)250300
Mechanical Strength (MPa)5070

Environmental Science Applications

Benzonitrile compounds are also being investigated for their roles in environmental remediation processes. Their ability to interact with pollutants could be harnessed for developing effective cleaning agents or catalysts.

Case Study: Pollutant Interaction

Research has shown that similar compounds can effectively adsorb heavy metals from contaminated water sources. Benzonitrile, 5-amino-2-(octyloxy)- could potentially be applied in water treatment technologies due to its structural features that promote adsorption.

PollutantAdsorption Capacity (mg/g)Reference
Lead50
Cadmium40
Benzonitrile, 5-amino-2-(octyloxy)-Under investigation

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The octyloxy chain in the target compound significantly increases hydrophobicity compared to shorter alkoxy (e.g., isopropoxy) or polar groups (e.g., -F, -CF₃). This property may enhance compatibility with nonpolar matrices in polymer blends .

Synthetic Utility : Brominated analogs (e.g., 5-bromo-2-octyloxy-benzonitrile) serve as intermediates for Suzuki-Miyaura coupling, enabling further functionalization .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for characterizing the molecular orientation and surface energy of 5-amino-2-(octyloxy)benzonitrile at liquid interfaces?

  • Methodological Answer : Utilize polarized vibrational spectroscopy (e.g., sum-frequency generation spectroscopy) to probe interfacial molecular orientation. Surface energy can be quantified via contact angle measurements using the Owens-Wendt method. Computational tools like molecular dynamics (MD) simulations can complement experimental data by modeling bulk solvent interactions and surface adsorption behavior .

Q. How can researchers optimize the synthesis of 5-amino-2-(octyloxy)benzonitrile to improve yield and purity?

  • Methodological Answer : Implement a two-step protocol: (i) nucleophilic substitution of 2-hydroxybenzonitrile with octyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide), followed by (ii) selective reduction of the nitro group to amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate). Monitor reaction progress via TLC and HPLC-MS to isolate intermediates and minimize side products .

Q. What spectroscopic techniques are most effective for structural confirmation of 5-amino-2-(octyloxy)benzonitrile?

  • Methodological Answer : Combine FT-IR to identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹), ¹H/¹³C NMR for substituent positioning (e.g., octyloxy chain integration and aromatic proton splitting), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography may be used if single crystals are obtainable .

Advanced Research Questions

Q. How do substituent effects (e.g., octyloxy chain length) influence the adsorption behavior of 5-amino-2-(octyloxy)benzonitrile on metal surfaces?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model adsorption energies and binding modes (e.g., π-stacking vs. lone-pair interactions) on Ag, Au, or Fe-doped carbon surfaces. Validate with experimental techniques like electrochemical impedance spectroscopy (EIS) or scanning tunneling microscopy (STM). Longer alkyl chains may reduce surface coverage due to steric hindrance, while amino groups enhance coordination with transition metals .

Q. What strategies can resolve contradictions in thermodynamic data (e.g., heat capacity, desublimation curves) for benzonitrile derivatives?

  • Methodological Answer : Cross-reference experimental datasets (e.g., differential scanning calorimetry, vapor pressure measurements) with computational predictions using group contribution methods or equations of state (e.g., Peng-Robinson). Apply statistical error analysis to identify outliers and validate reproducibility across labs. For 5-amino-2-(octyloxy)benzonitrile, account for hydrogen bonding and alkyl chain flexibility in thermodynamic models .

Q. How can computational methods predict the cocrystal formation potential of 5-amino-2-(octyloxy)benzonitrile with pharmaceutical coformers?

  • Methodological Answer : Use quantum chemical calculations (e.g., Hirshfeld surface analysis, molecular electrostatic potential maps) to assess hydrogen-bonding propensity and lattice energy. Pair with COSMO-RS simulations to screen coformers based on solubility parameters. Experimental validation via slurry crystallization or hot-stage microscopy is critical to confirm predicted cocrystal stability .

Q. What protocols ensure safe handling of 5-amino-2-(octyloxy)benzonitrile given limited toxicity data for benzonitrile derivatives?

  • Methodological Answer : Adopt ALARA (As Low As Reasonably Achievable) principles: use fume hoods for synthesis, wear nitrile gloves, and avoid inhalation of aerosols. For toxicity extrapolation, consult structurally analogous compounds (e.g., benzonitrile AEGL-3 values: 330 ppm for 1-hour exposure in mice). Conduct in vitro assays (e.g., Ames test) to assess mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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